![molecular formula C9H7NO4 B1328131 (5-Nitro-1-benzofuran-2-yl)methanol CAS No. 90322-48-8](/img/structure/B1328131.png)
(5-Nitro-1-benzofuran-2-yl)methanol
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Overview
Description
“(5-Nitro-1-benzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H7NO4 . It belongs to the class of phenethylamines.
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, the hydroalkoxylation reaction of ortho-alkynylphenols can yield benzofuran derivatives . The selective reductions of ethanones were most effective when lithium aluminum hydride in refluxing diethyl ether was used .Molecular Structure Analysis
The molecular structure of “(5-Nitro-1-benzofuran-2-yl)methanol” is represented by the linear formula C9H7NO4 . Its molecular weight is 193.16 g/mol .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(5-Nitro-1-benzofuran-2-yl)methanol”, organized into distinct sections for clarity:
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antimicrobial Properties
The structure of benzofuran derivatives plays a crucial role in their antimicrobial activity. Specifically, substituents on the 4-position of the benzofuran, such as halogens or hydroxyl groups, have been associated with enhanced antimicrobial effects .
Antibacterial Activity
Recent studies have focused on synthesizing new benzofuran derivatives to evaluate their antibacterial activity against various strains, including S. aureus and MRSA .
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway
Benzofuran compounds have been designed to target the HIF-1 pathway, which is involved in tumor protein (p53) carcinogenesis. This suggests potential applications in cancer treatment by inhibiting this pathway .
Mechanism of Action
Target of Action
Benzofuran compounds, which (5-nitro-1-benzofuran-2-yl)methanol is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Future Directions
properties
IUPAC Name |
(5-nitro-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIWPSXAGFHMTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649793 |
Source
|
Record name | (5-Nitro-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Nitro-1-benzofuran-2-yl)methanol | |
CAS RN |
90322-48-8 |
Source
|
Record name | (5-Nitro-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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